2,3,6-Trimethylbenzaldehyde

Descripción general

Descripción

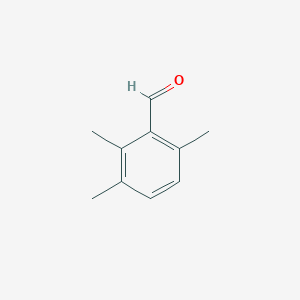

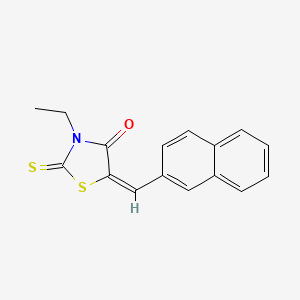

2,3,6-Trimethylbenzaldehyde, also known as isoxylaldehyde, is an organic compound that belongs to the class of benzoyl derivatives . It has a molecular formula of C10H12O and an average mass of 148.202 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with three methyl groups and one aldehyde group attached. The IUPAC Standard InChI is InChI=1S/C10H12O/c1-7-4-5-8(2)10(6-11)9(7)3/h4-6H,1-3H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 148.2 . The Log Octanol-Water Partition Coefficient (Log Kow) is estimated to be 3.35, indicating moderate hydrophobicity . The boiling point is estimated to be 239.36°C, and the melting point is estimated to be 30.69°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Derivatives : 2,3,6-Trimethylbenzaldehyde is used in the synthesis of other chemical compounds. For instance, Kawai, Yamazaki, and Yuhashi (1974) demonstrated its role in the Cannizzaro reaction to produce 2,3,6-Trimethylbenzyl alcohol, a substance initially mistaken for a mixture of trimethylbenzyl alcohols (Kawai, Yamazaki, & Yuhashi, 1974).

Electrochemical Properties : Urove and Peters (1994) explored the electrochemical reduction of 2,4,6-trimethylbenzoyl chloride and 2,4,6-trimethylbenzaldehyde at various cathodes in acetonitrile. Their findings shed light on the electrochemical behavior and potential applications of trimethylbenzaldehydes in electrochemistry (Urove & Peters, 1994).

Structural Analysis : Pan et al. (2006) investigated the structural properties of 2,4,6-trimethoxybenzaldehyde and related derivatives using powder X-ray diffraction data. This research contributes to understanding the solid-state structural characteristics of trimethylbenzene derivatives (Pan et al., 2006).

Catalysis and Reactions

Catalytic Applications : Research by Belokon’ et al. (1999) demonstrated the use of chiral titanium complexes in the asymmetric addition of trimethylsilyl cyanide to aldehydes, highlighting a potential catalytic role for trimethylbenzaldehydes (Belokon’ et al., 1999).

Oxidation Studies : ShimizuMasao et al. (2006) studied the selective oxidation of 2,4,6-trimethylphenol to 3,5-dimethyl-4-hydroxybenzaldehyde, demonstrating the role of 2,4,6-trimethylbenzaldehyde in oxidation reactions (ShimizuMasao et al., 2006).

Analytical Chemistry

- Analytical Method Development : Duan Xiu-hong (2012) established an analytical method for 2,4,6-Trimethylbenzaldehyde using reverse-phase high-performance liquid chromatography (RP-HPLC), indicating its importance in analytical chemistry (Duan Xiu-hong, 2012)

Safety and Hazards

Safety data for 2,3,6-Trimethylbenzaldehyde indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propiedades

IUPAC Name |

2,3,6-trimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-4-5-8(2)10(6-11)9(7)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMDCMLCZRILTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437024 | |

| Record name | 2,3,6-trimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34341-29-2 | |

| Record name | 2,3,6-Trimethylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34341-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-trimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-Trimethylbenzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3M223NG3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,6-Trimethylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary source of 2,3,6-Trimethylbenzaldehyde?

A: this compound is primarily found in the essential oils of various plant species. Research highlights its presence in the Ferulago genus, including Ferulago pachyloba [], Ferulago platycarpa [], Ferulago longistylis [, , ], Ferulago cassia [], and Ferulago glareosa []. It has also been identified in Eryngium species like Eryngium expansum [], Eryngium foetidum [, ], and Eryngium yuccifolium [], as well as in Hypericum thymopsis [].

Q2: How does the geographic location affect the concentration of this compound in plant species?

A: Studies on Ferulago cassia [] and Eryngium maritimum [] demonstrate that the concentration of this compound and other essential oil components can significantly vary depending on the geographic location and environmental conditions of the plant.

Q3: What is the chemical structure of this compound?

A3: this compound is an aromatic aldehyde. Its structure consists of a benzene ring with an aldehyde group (-CHO) at the first carbon and three methyl groups (-CH3) attached to the 2nd, 3rd, and 6th carbon atoms of the benzene ring.

Q4: Can you provide the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C10H12O, and its molecular weight is 148.20 g/mol.

Q5: Are there any synthetic routes for producing this compound?

A: Yes, 2,3,6-Trimethylbenzyl alcohol can be synthesized via the Cannizzaro reaction using this compound as a starting material [].

Q6: Which analytical techniques are commonly employed to identify and quantify this compound in essential oils?

A: Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used to identify and quantify this compound in essential oils [, , , , , , , , , , , , ].

Q7: Have any antimicrobial properties been reported for this compound?

A: While some studies suggest that essential oils containing this compound may possess antimicrobial properties [, ], further research is needed to determine the specific contribution of this compound to the overall antimicrobial activity.

Q8: Does the essential oil composition of Ferulago longistylis vary between different plant parts?

A: Yes, the essential oil composition of Ferulago longistylis differs between its fruits and roots. The fruit oil is characterized by a higher concentration of this compound, while the root oil primarily contains α-pinene [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1655216.png)

![3-[(Z)-3-(2,4-dimethoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-1H-quinolin-2-one](/img/structure/B1655227.png)

![5-(4-Fluoroanilino)-1,3-dimethyl-8-phenyl-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B1655229.png)

![5-(4-Methoxyanilino)-1,3-dimethyl-8-phenyl-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B1655231.png)

![4-(4-Chlorophenyl)-8,10,12-trimethyl-3-oxa-5,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-triene-7,11,13-trione](/img/structure/B1655232.png)

![4-(3,4-Dichlorophenyl)-8,10,12-trimethyl-3-oxa-5,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-triene-7,11,13-trione](/img/structure/B1655233.png)

![4,8-Dimethyl-10,12-diphenyl-3-oxa-5,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-triene-7,11,13-trione](/img/structure/B1655237.png)